1-(Bromomethyl)-1-butoxy-3-methylcyclohexane

Lipophilicity LogP Membrane permeability

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane (CAS 1247062-34-5) is a brominated cyclohexane derivative incorporating a reactive bromomethyl group, an n‑butoxy ether, and a 3‑methyl substituent on the cyclohexane ring. With a molecular formula of C₁₂H₂₃BrO and a molecular weight of 263.21 Da, it combines the characteristics of an alkyl halide and an ether, making it a versatile intermediate for nucleophilic substitution and cross‑coupling reactions.

Molecular Formula C12H23BrO
Molecular Weight 263.21 g/mol
Cat. No. B13634233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-butoxy-3-methylcyclohexane
Molecular FormulaC12H23BrO
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESCCCCOC1(CCCC(C1)C)CBr
InChIInChI=1S/C12H23BrO/c1-3-4-8-14-12(10-13)7-5-6-11(2)9-12/h11H,3-10H2,1-2H3
InChIKeyJSRJYSWVGYDNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane: A Multifunctional Brominated Cyclohexane Building Block for Organic Synthesis and Medicinal Chemistry


1-(Bromomethyl)-1-butoxy-3-methylcyclohexane (CAS 1247062-34-5) is a brominated cyclohexane derivative incorporating a reactive bromomethyl group, an n‑butoxy ether, and a 3‑methyl substituent on the cyclohexane ring. With a molecular formula of C₁₂H₂₃BrO and a molecular weight of 263.21 Da, it combines the characteristics of an alkyl halide and an ether, making it a versatile intermediate for nucleophilic substitution and cross‑coupling reactions . Its computational profile—LogP 4.1469, TPSA 9.23 Ų, and 5 rotatable bonds—indicates pronounced lipophilicity and conformational flexibility, properties that are valuable for membrane permeability and target engagement in drug‑discovery programs .

Why 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane Cannot Be Replaced by Generic Analogs


The specific combination of an n‑butoxy ether and a 3‑methyl substituent on the cyclohexane ring determines the compound’s physicochemical and steric properties, which in turn govern its reactivity, conformational behavior, and pharmacokinetic profile. Simple replacement with a tert‑butoxy, sec‑butoxy, or methoxy analog, or omission of the ring methyl group, substantially alters LogP, rotatable bond count, molecular weight, and steric environment . These changes can lead to divergent outcomes in synthetic transformations (e.g., SN2 vs. elimination), differential membrane permeability, and variable biological activity. Therefore, interchangeable use of “similar” brominated cyclohexanes can confound structure‑activity relationships and compromise reproducibility in both discovery and process chemistry.

Quantitative Comparative Evidence for 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane Versus Closest Analogs


Lipophilicity (LogP) Differentiation Relative to Methoxy, tert-Butoxy, sec-Butoxy, and Des-Methyl Analogs

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane exhibits a computed LogP of 4.1469, which is markedly higher than that of its methoxy analog (LogP 2.9766) and its des‑methyl butoxy analog (LogP 3.9009), while remaining essentially identical to the tert‑butoxy and sec‑butoxy analogs (LogP 4.1453) . This demonstrates that the n‑butoxy chain, in combination with the 3‑methyl group, imparts maximal lipophilicity among simple alkoxy variants, a property that can be exploited to enhance membrane partitioning without altering the core scaffold.

Lipophilicity LogP Membrane permeability Drug design

Rotatable Bond Count as a Determinant of Conformational Flexibility and Entropic Penalty

The target compound contains 5 rotatable bonds, compared with 2 for the tert‑butoxy and methoxy analogs, and 4 for the sec‑butoxy analog . The higher number of freely rotating bonds is expected to confer greater conformational adaptability, which can facilitate induced‑fit binding to biological targets but may also incur a larger entropic penalty upon binding. This balance is a key consideration in fragment‑based drug discovery and lead optimization.

Conformational flexibility Rotatable bonds Entropy Drug-likeness

Purity, Pricing Transparency, and Procurement Readiness Across Analog Series

1-(Bromomethyl)-1-butoxy-3-methylcyclohexane is offered at 98% purity with publicly listed prices (e.g., $916 for 1 g, $2,652 for 5 g on ChemScene) . In contrast, the tert‑butoxy analog (95% purity) and the methoxy analog (95% purity) are available only on an inquiry basis from Leyan, while the sec‑butoxy analog is listed as “Discontinued” by CymitQuimica . This superior combination of purity and transparent pricing streamlines procurement planning and reduces supply‑chain uncertainty.

Purity Procurement Availability Cost transparency

GHS Safety Profile: Consistent Hazard Classification Driven by the Bromomethyl Moiety

The target compound is classified as GHS06 (acute toxicity) and GHS08 (germ cell mutagenicity), with signal word “Danger,” UN 2811, Class 6.1, Packing Group III, and hazard statements H301–H311–H331–H341 . The des‑methyl analog, 1‑(bromomethyl)-1-butoxycyclohexane, carries an identical set of hazard statements , suggesting that the 3‑methyl substituent does not introduce additional toxicological risk. This predictable safety profile simplifies risk assessment when substituting this compound into established synthetic routes.

GHS classification Safety Hazard communication Regulatory compliance

Molecular Weight Modulation Through Alkoxy Chain Length and Ring Methylation

With a molecular weight of 263.21 Da, the target compound is significantly heavier than its methoxy analog (221.13 Da) and the des‑methyl butoxy analog (249.19 Da) . This incremental increase in molecular weight, without a proportional increase in hydrogen‑bond donors or acceptors, can modulate solubility and passive diffusion rates, offering a fine‑tuning knob for physicochemical optimization in medicinal chemistry programs.

Molecular weight Physicochemical properties Solubility Permeability

Optimal Application Scenarios for 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Requiring High Lipophilicity and Flexible Scaffolds

With a LogP of 4.1469 and 5 rotatable bonds, this compound is ideally suited as a lipophilic, conformationally adaptable building block for central nervous system (CNS) drug candidates, where high membrane permeability and the ability to explore diverse binding conformations are essential . Its lipophilicity advantage over methoxy and des‑methyl analogs makes it a strategic choice when potency in cell‑based assays correlates with passive diffusion.

Combinatorial Chemistry Libraries Requiring High Purity and Transparent Supply Chains

The 98% purity and publicly listed pricing (e.g., $916/1 g) ensure batch‑to‑batch consistency and facilitate budget forecasting for library synthesis . This contrasts with the inquiry‑only or discontinued status of several close analogs, making the target compound the most reliable option for high‑throughput synthesis campaigns.

Structure–Activity Relationship (SAR) Studies Probing Alkoxy Chain Length and Ring Substitution Effects

The systematic variation in LogP, rotatable bonds, and molecular weight relative to methoxy, sec‑butoxy, tert‑butoxy, and des‑methyl analogs allows chemists to use this compound as a reference point for understanding how alkoxy chain identity and ring methylation impact biological activity and pharmacokinetic properties .

Synthetic Methodology Development Involving Nucleophilic Substitution at a Sterically Encumbered Bromomethyl Center

The presence of both the bulky n‑butoxy group and the 3‑methyl substituent creates a steric environment that can modulate SN2 reactivity relative to less hindered analogs, making this compound a valuable substrate for developing and benchmarking new catalytic methods for alkyl halide functionalization .

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